

# Application Notes: **CHK-336** for the Investigation of Metabolic Pathways

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## Compound of Interest

Compound Name: *CHK-336*

Cat. No.: *B11933690*

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## Introduction

**CHK-336** is a first-in-class, orally available, and liver-targeted small molecule inhibitor of Lactate Dehydrogenase A (LDHA).[1] LDHA is a critical enzyme that catalyzes the interconversion of pyruvate and lactate, a key step in anaerobic glycolysis.[2] In the liver, LDHA also plays a crucial role in the final step of oxalate synthesis from glyoxylate.[1][3] Due to its potent and selective inhibition of LDHA, **CHK-336** serves as a powerful research tool for investigating metabolic pathways related to hyperoxaluria, glycolysis, and the Warburg effect in cancer.

## Mechanism of Action

**CHK-336** is a potent inhibitor of human LDHA with an IC50 of less than 1 nM.[4][5] The molecule was designed for targeted delivery to the liver, a process facilitated by Organic Anion Transporting Polypeptides (OATPs).[1][6][7] This liver-centric distribution minimizes systemic exposure and allows for specific investigation of hepatic metabolic processes.[8] Crystallography studies have revealed that **CHK-336** induces a strong interaction network within the enzyme, leading to slow-off kinetics and sustained target engagement.[1] By inhibiting LDHA, **CHK-336** effectively blocks two key metabolic conversions: the reduction of pyruvate to lactate and the reduction of glyoxylate to oxalate.[1][9][10]

## Applications

- Studying Hyperoxaluria and Glyoxylate Metabolism: Primary hyperoxalurias are genetic disorders characterized by the overproduction of hepatic oxalate, leading to kidney stones and renal failure.[3] **CHK-336** directly inhibits the final, committed step in hepatic oxalate synthesis, making it an invaluable tool for studying the pathophysiology of these diseases.[1][3] It has been shown to effectively reduce urinary oxalate excretion in animal models of both primary hyperoxaluria type 1 (PH1) and type 2 (PH2).[1][6][7] Researchers can use **CHK-336** to model the therapeutic effects of LDHA inhibition and explore the downstream metabolic consequences of reducing oxalate production.
- Investigating the Warburg Effect and Cancer Metabolism: Cancer cells often exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect, where they preferentially convert glucose to lactate even in the presence of oxygen.[11][12][13] LDHA is a key enzyme in this process, and its inhibition is a strategy being explored for cancer therapy.[4][11][13] **CHK-336** can be used in in vitro and in vivo cancer models to study the effects of blocking glycolysis, including changes in cellular energy levels (ATP), glucose uptake, and the activation of alternative survival pathways.[4][13] Studies have shown that LDHA inhibition can suppress cell proliferation and induce apoptosis in cancer cells.[13]

## Data Summary

Table 1: In Vitro Potency of **CHK-336**

Parameter	Species	Value	Reference
LDHA IC <sub>50</sub>	Human	< 1 nM	[4][5]
Lactate Production IC <sub>50</sub>	Mouse Hepatocytes	< 100 nM	[4][5]

Table 2: In Vivo Pharmacokinetics & Efficacy

Model	Dosing	Key Finding	Reference
Rat	10 mg/kg (p.o.)	Hepatic concentration >10 µM after 4 hours	[4][5]
Rat Pharmacodynamic Model	Dose-dependent	Inhibition of <sup>13</sup> C <sub>2</sub> -glycolate to <sup>13</sup> C <sub>2</sub> -oxalate conversion	[3][6][7]
PH1 Mouse Model (Agxt KO)	Once-daily (p.o.)	Robust, dose-dependent reduction in urinary oxalate	[1][6][7]
PH2 Mouse Model (Grhpr KO)	7-day treatment	Significant reduction in urinary oxalate	[3][6][7]

Table 3: Phase 1 Clinical Trial Data in Healthy Volunteers (NCT05367661)

Study Type	Dosing Regimen	Tolerability	Key Outcome	Reference
Single Ascending Dose (SAD)	Up to 500 mg	Generally well-tolerated	Dose-proportional pharmacokinetics	[1]
Multiple Ascending Dose (MAD)	Up to 60 mg for 14 days	Generally well-tolerated	Half-life supports once-daily dosing	[1]
Proof-of-Mechanism	Single doses (60-125 mg)	N/A	Maximal inhibition of <sup>13</sup> C <sub>2</sub> -glycolate to <sup>13</sup> C <sub>2</sub> -oxalate conversion	

Note: The clinical trial was voluntarily paused after a serious adverse event of anaphylaxis in a single volunteer at the 125 mg multiple-dose level.[1]

## Protocols

### Protocol 1: In Vitro LDHA Enzyme Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of **CHK-336** on purified LDHA enzyme by measuring the change in NADH concentration.

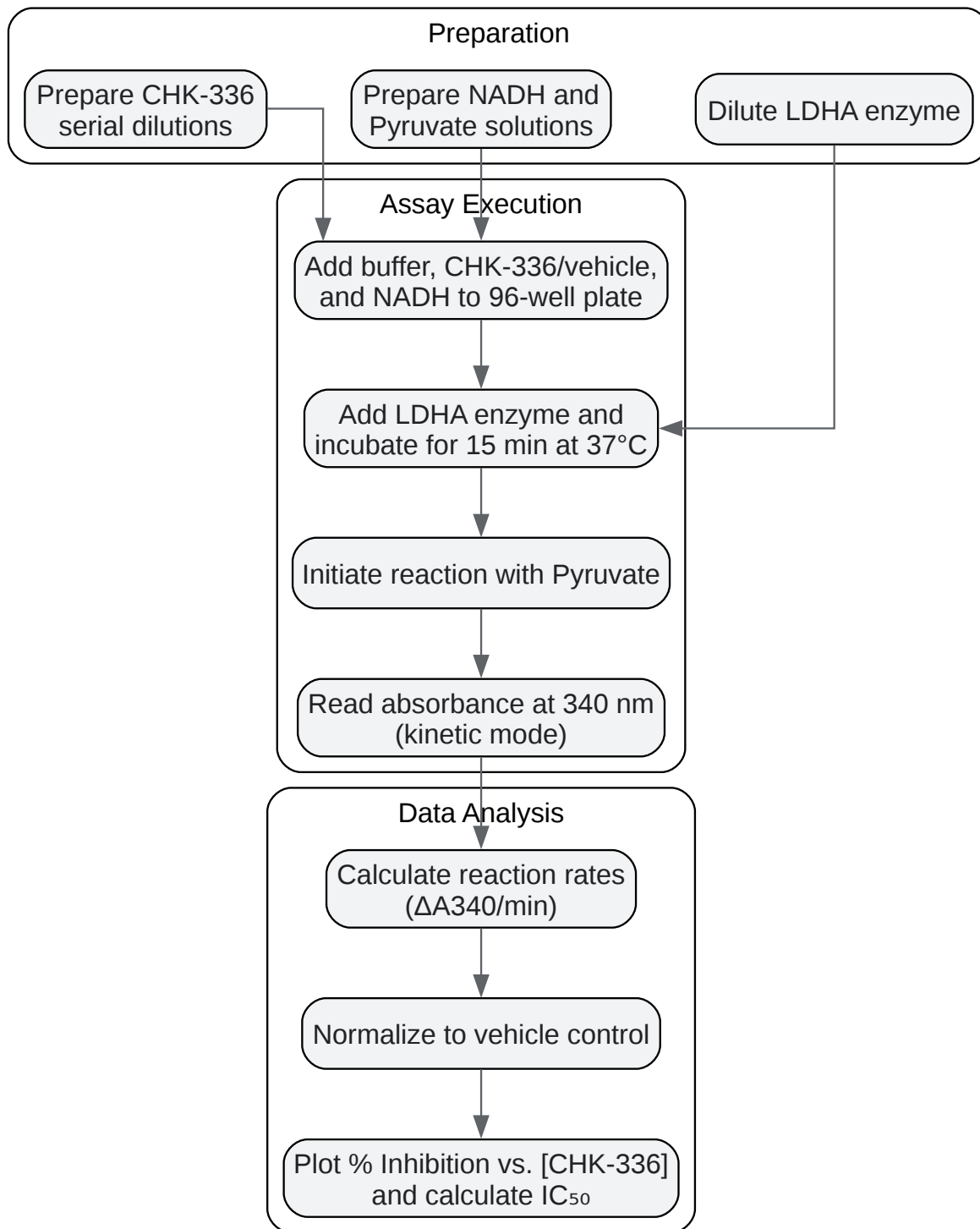
#### Materials

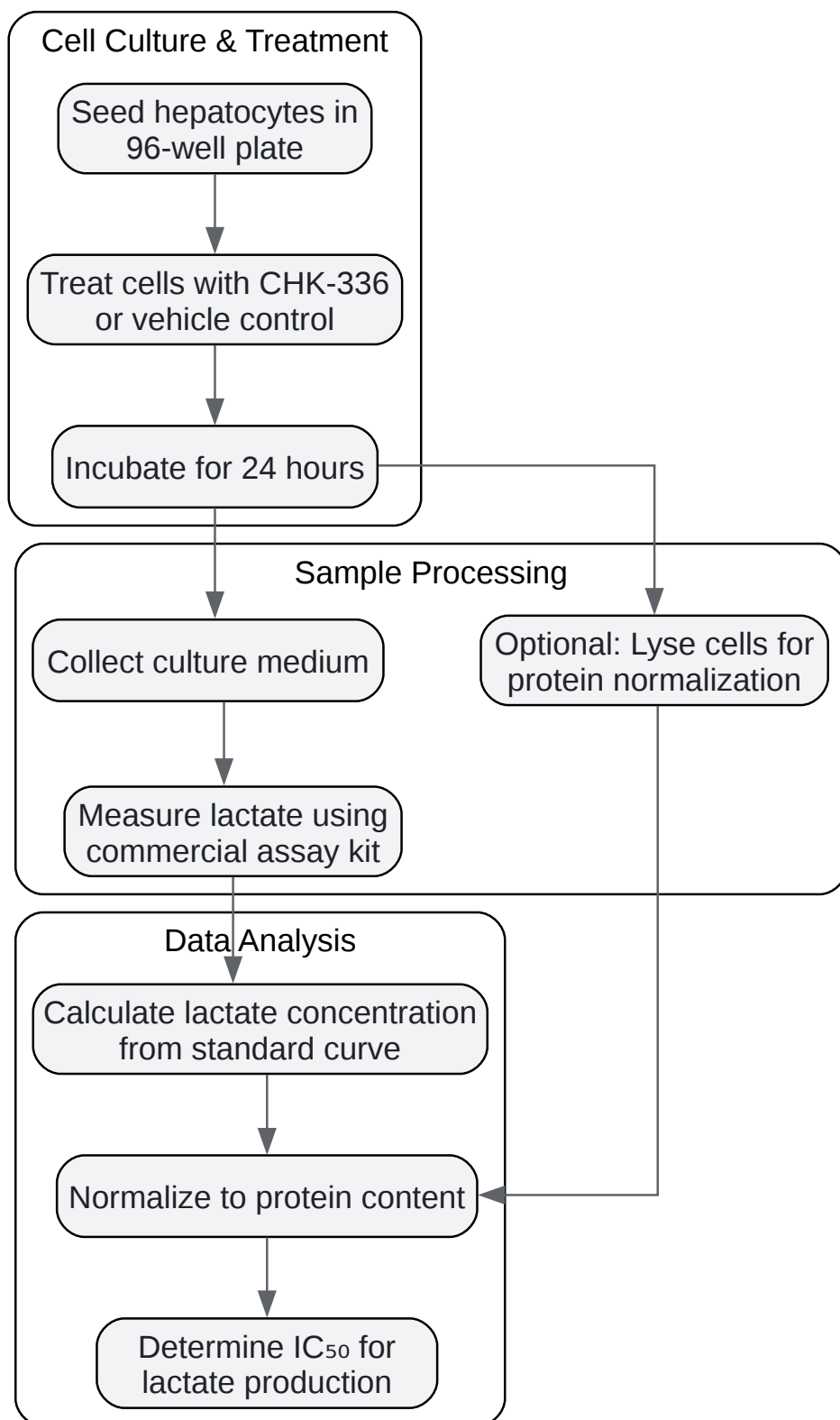
- Purified human LDHA enzyme
- **CHK-336**
- LDH Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
- $\beta$ -Nicotinamide adenine dinucleotide, reduced form (NADH)
- Sodium Pyruvate
- DMSO (for dissolving **CHK-336**)
- 96-well clear, flat-bottom microplate
- Microplate reader capable of measuring absorbance at 340 nm

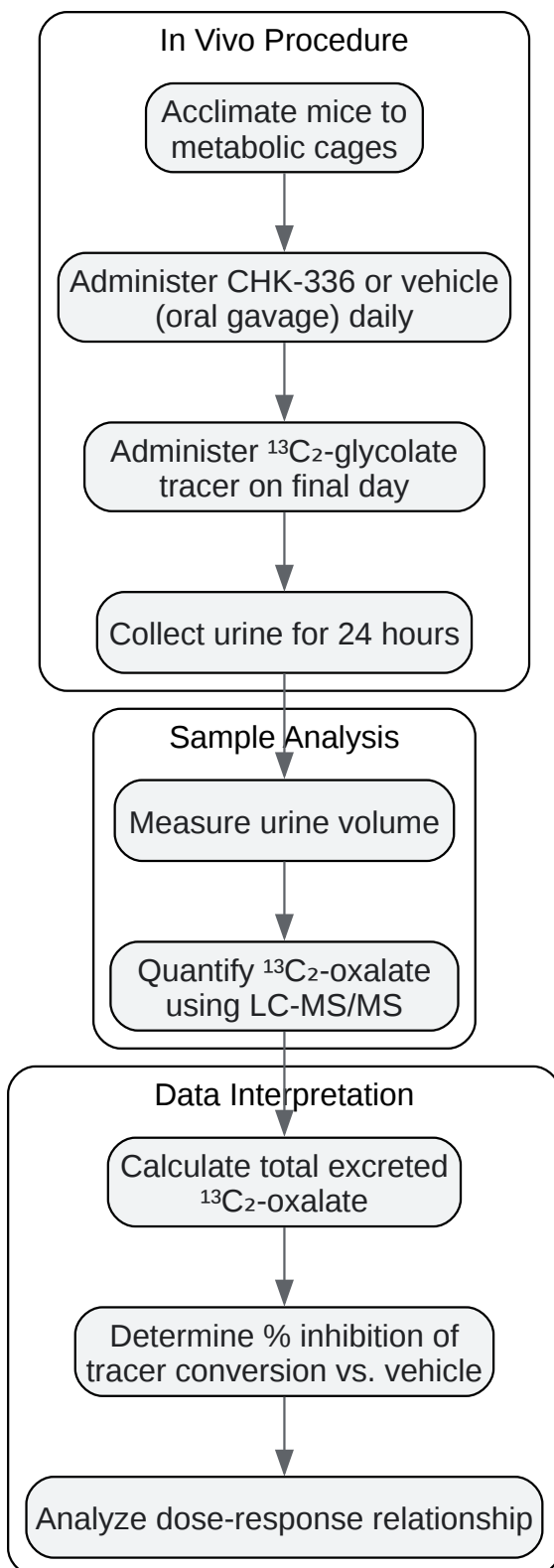
#### Methodology

- Reagent Preparation:
  - Prepare a stock solution of **CHK-336** (e.g., 10 mM) in DMSO. Create a serial dilution series in DMSO, then dilute further in Assay Buffer to achieve final desired concentrations. Ensure the final DMSO concentration in all wells is  $\leq 1\%$ .
  - Prepare a 2 mM NADH solution in Assay Buffer.
  - Prepare a 10 mM sodium pyruvate solution in Assay Buffer.
  - Dilute purified LDHA enzyme in Assay Buffer to the desired working concentration.
- Assay Procedure:

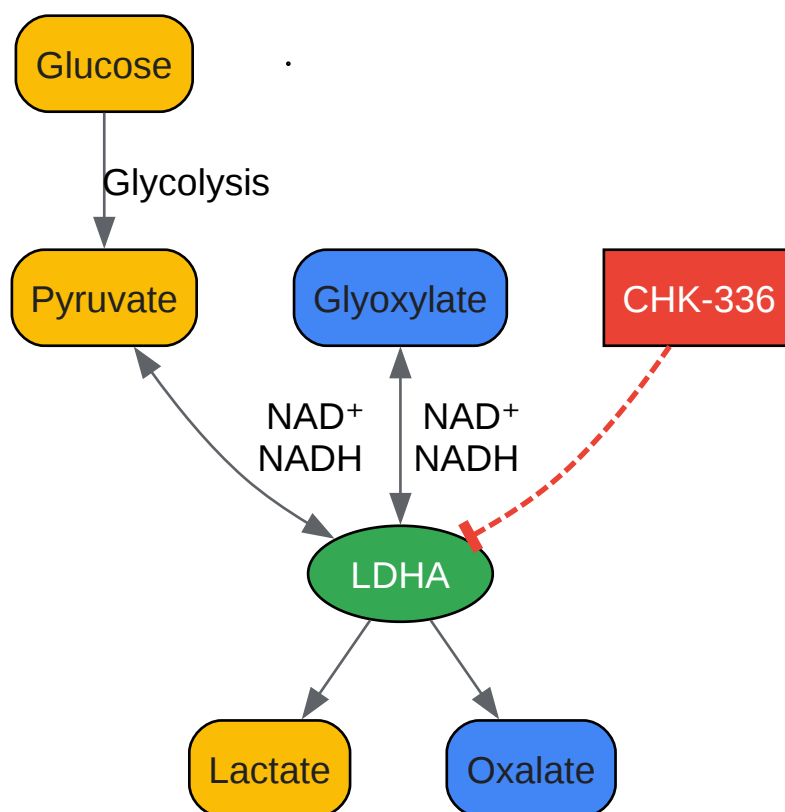
- Add 50  $\mu$ L of Assay Buffer to all wells of a 96-well plate.
- Add 10  $\mu$ L of the diluted **CHK-336** solution or vehicle control (Assay Buffer with DMSO) to the appropriate wells.
- Add 20  $\mu$ L of the 2 mM NADH solution to all wells.
- Add 10  $\mu$ L of the diluted LDHA enzyme solution to all wells except the "no enzyme" blank.
- Incubate the plate at 37°C for 15 minutes.
- To initiate the reaction, add 10  $\mu$ L of the 10 mM sodium pyruvate solution to all wells.
- Immediately measure the absorbance at 340 nm in kinetic mode, recording readings every 30 seconds for 10-15 minutes.
- Data Analysis:
  - Calculate the rate of NADH consumption (decrease in A<sub>340</sub>/min) for each well.
  - Normalize the rates of the **CHK-336**-treated wells to the vehicle control wells.
  - Plot the percent inhibition versus the log concentration of **CHK-336** and fit the data to a four-parameter logistic equation to determine the IC<sub>50</sub> value.











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